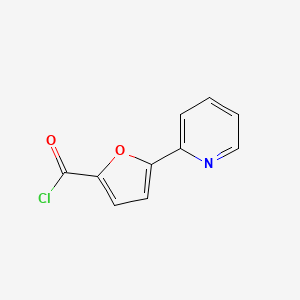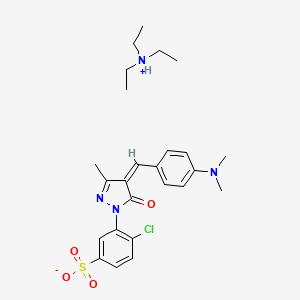
Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is a complex organic compound known for its vibrant dye properties. It is a pyrazole organosulfur dye with an absorption maximum of 501 nm
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate involves multiple steps. The starting materials typically include 4-chlorobenzenesulfonic acid and 4-(dimethylamino)benzaldehyde. The reaction proceeds through a condensation reaction to form the intermediate, which is then cyclized to form the pyrazole ring. The final step involves the addition of triethylamine to form the triethylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different intermediates and products.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce different pyrazole derivatives.
Applications De Recherche Scientifique
Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological assays to stain and visualize specific cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity. The pathways involved include inhibition of specific enzymes and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid sodium salt
Uniqueness
This compound is unique due to its triethylammonium group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C25H33ClN4O4S |
|---|---|
Poids moléculaire |
521.1 g/mol |
Nom IUPAC |
4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium |
InChI |
InChI=1S/C19H18ClN3O4S.C6H15N/c1-12-16(10-13-4-6-14(7-5-13)22(2)3)19(24)23(21-12)18-11-15(28(25,26)27)8-9-17(18)20;1-4-7(5-2)6-3/h4-11H,1-3H3,(H,25,26,27);4-6H2,1-3H3/b16-10-; |
Clé InChI |
GDMMFAHFEBIZNT-HYMQDMCPSA-N |
SMILES isomérique |
CC[NH+](CC)CC.CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl |
SMILES canonique |
CC[NH+](CC)CC.CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
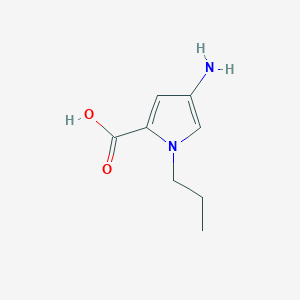
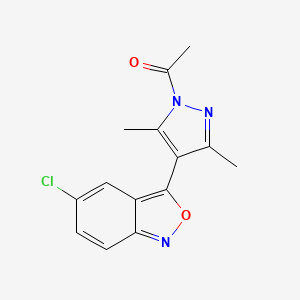
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
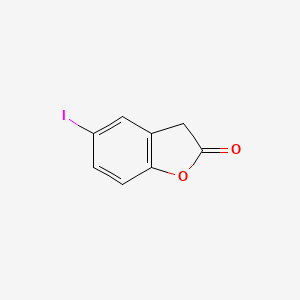


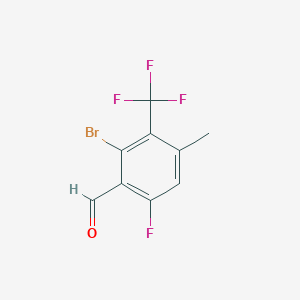
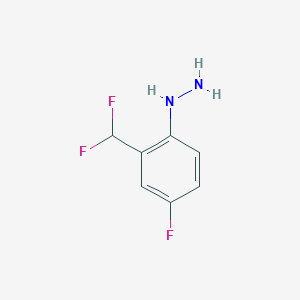
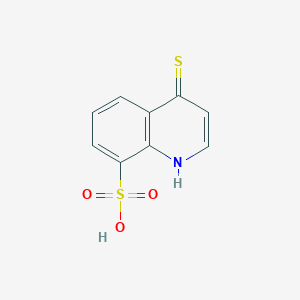
![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)
